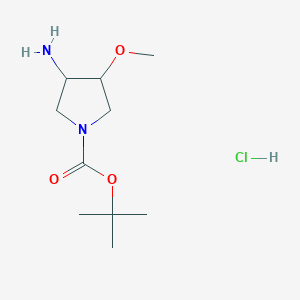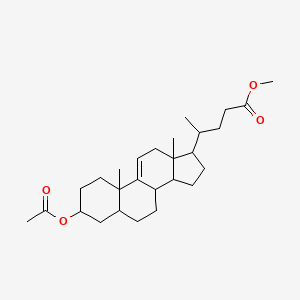
(1R,3R)-cyclohexane-1,3-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R)-cyclohexane-1,3-diamine;dihydrochloride is a chiral diamine compound with significant importance in various fields of chemistry and industry. This compound is known for its stereoselective properties, making it a valuable building block in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-cyclohexane-1,3-diamine;dihydrochloride typically involves the reduction of cyclohexane-1,3-dione followed by amination. One common method is the catalytic hydrogenation of cyclohexane-1,3-dione in the presence of ammonia, which yields the desired diamine. The reaction is carried out under high pressure and temperature to ensure complete reduction and amination.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the product through crystallization or distillation to obtain the dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-cyclohexane-1,3-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,3-dione.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexane-1,3-dione.
Reduction: Various cyclohexane derivatives.
Substitution: N-substituted cyclohexane-1,3-diamine derivatives.
Scientific Research Applications
(1R,3R)-cyclohexane-1,3-diamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Serves as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Employed in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (1R,3R)-cyclohexane-1,3-diamine;dihydrochloride involves its interaction with various molecular targets. The compound’s chiral nature allows it to selectively bind to specific enzymes or receptors, influencing biochemical pathways. This selective binding is crucial in asymmetric synthesis, where the compound acts as a chiral catalyst, promoting the formation of enantiomerically pure products.
Comparison with Similar Compounds
Similar Compounds
- (1S,3S)-cyclohexane-1,3-diamine
- (1R,2R)-cyclohexane-1,2-diamine
- (1S,2S)-cyclohexane-1,2-diamine
Uniqueness
(1R,3R)-cyclohexane-1,3-diamine;dihydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its diastereomers and enantiomers, this compound exhibits higher selectivity in asymmetric synthesis, making it a preferred choice in the production of chiral molecules.
Properties
Molecular Formula |
C6H16Cl2N2 |
|---|---|
Molecular Weight |
187.11 g/mol |
IUPAC Name |
(1R,3R)-cyclohexane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h5-6H,1-4,7-8H2;2*1H/t5-,6-;;/m1../s1 |
InChI Key |
ABDGJCKNZHDDLV-BNTLRKBRSA-N |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)N)N.Cl.Cl |
Canonical SMILES |
C1CC(CC(C1)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-ene-9,14-dione](/img/structure/B12283296.png)


![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B12283321.png)


![2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol](/img/structure/B12283340.png)
![Tert-butyl3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylatehydrochloride](/img/structure/B12283344.png)
![9-Propyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B12283349.png)

